2-[(2-methylpyridin-3-yl)oxy]pyrimidine
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Overview
Description
2-[(2-methylpyridin-3-yl)oxy]pyrimidine is a heterocyclic compound that features both pyridine and pyrimidine rings
Mechanism of Action
Target of Action
The primary target of 2-[(2-methylpyridin-3-yl)oxy]pyrimidine is dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the synthesis of tetrahydrofolate, a co-factor in the synthesis of nucleotides. By inhibiting DHFR, the compound can disrupt nucleotide synthesis and thus inhibit cell growth and proliferation.
Mode of Action
This compound interacts with its target, DHFR, by binding to the enzyme’s active site This prevents the enzyme from catalyzing its normal reaction, leading to a decrease in the production of tetrahydrofolate
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell growth and proliferation due to the disruption of nucleotide synthesis . This can potentially lead to the death of rapidly dividing cells, such as bacterial cells or cancer cells.
Biochemical Analysis
Biochemical Properties
2-[(2-methylpyridin-3-yl)oxy]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis and repair . This interaction is crucial as it can potentially lead to the development of new antibacterial agents. Additionally, this compound has been observed to interact with collagen prolyl 4-hydroxylase, an enzyme involved in collagen synthesis .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been found to inhibit the proliferation of hepatic stellate cells, which are responsible for collagen synthesis in liver fibrosis . This compound also influences cell signaling pathways, particularly those involving transforming growth factor-beta (TGF-β), which plays a role in cell proliferation, differentiation, and migration . Furthermore, it impacts gene expression by modulating the activity of transcription factors involved in these pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It inhibits dihydrofolate reductase by binding to its active site, thereby preventing the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate . This inhibition disrupts DNA synthesis and repair processes. Additionally, this compound modulates the activity of collagen prolyl 4-hydroxylase, leading to reduced collagen synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term studies have shown that its inhibitory effects on cellular functions, such as collagen synthesis, persist over time, indicating its potential for sustained therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits target enzymes and cellular processes without causing significant toxicity . At higher doses, it may exhibit toxic effects, including liver damage and impaired cellular functions . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as dihydrofolate reductase and collagen prolyl 4-hydroxylase, influencing metabolic flux and metabolite levels . The compound’s metabolism may also involve its conversion to other active or inactive metabolites, which can further modulate its biological effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within cells can affect its activity and efficacy, making it essential to understand these processes for effective therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution can provide insights into its mechanisms of action and potential therapeutic targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methylpyridin-3-yl)oxy]pyrimidine typically involves the coupling of a pyridine derivative with a pyrimidine derivative. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste .
Chemical Reactions Analysis
Types of Reactions
2-[(2-methylpyridin-3-yl)oxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common reagents include alkyl halides and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while substitution reactions could produce various alkylated or arylated derivatives.
Scientific Research Applications
2-[(2-methylpyridin-3-yl)oxy]pyrimidine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-2-yl)pyrimidine: This compound has a similar structure but lacks the methyl group on the pyridine ring.
2-(pyridin-3-yl)pyrimidine: This compound has the pyridine ring attached at a different position.
Uniqueness
2-[(2-methylpyridin-3-yl)oxy]pyrimidine is unique due to the presence of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature can make it more selective in its interactions with molecular targets, potentially leading to more specific and effective applications in various fields.
Properties
IUPAC Name |
2-(2-methylpyridin-3-yl)oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-8-9(4-2-5-11-8)14-10-12-6-3-7-13-10/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZWRYJIEPNSEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)OC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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